molecular formula C17H15N3O5 B387978 METHYL 6'-AMINO-3'-CYANO-2'-(METHOXYMETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE

METHYL 6'-AMINO-3'-CYANO-2'-(METHOXYMETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE

Cat. No.: B387978
M. Wt: 341.32g/mol
InChI Key: JJHYNNULTYPWQU-UHFFFAOYSA-N
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Description

METHYL 6’-AMINO-3’-CYANO-2’-(METHOXYMETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6’-AMINO-3’-CYANO-2’-(METHOXYMETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE typically involves the reaction of methyl 2,4-dioxobutanoates with arylidenemalononitriles . The reaction is carried out in isopropanol with gentle heating in the presence of catalytic amounts of morpholine, yielding up to 87% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 6’-AMINO-3’-CYANO-2’-(METHOXYMETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound have shown antiproliferative and antimicrobial activities . These properties make it a candidate for developing new therapeutic agents.

Medicine

The compound’s potential antiproliferative activity suggests it could be used in cancer research. Studies have shown that certain derivatives exhibit higher activity than established drugs like busulfan and cisplatin .

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action for METHYL 6’-AMINO-3’-CYANO-2’-(METHOXYMETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE involves its interaction with specific molecular targets. For instance, its antiproliferative activity is believed to result from its ability to inhibit certain enzymes involved in cell division . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate
  • Methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate

Uniqueness

What sets METHYL 6’-AMINO-3’-CYANO-2’-(METHOXYMETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE apart from similar compounds is its unique spiro structure, which imparts distinct chemical and biological properties . This structure enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15N3O5

Molecular Weight

341.32g/mol

IUPAC Name

methyl 2'-amino-5'-cyano-6'-(methoxymethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C17H15N3O5/c1-23-8-12-10(7-18)17(13(14(19)25-12)15(21)24-2)9-5-3-4-6-11(9)20-16(17)22/h3-6H,8,19H2,1-2H3,(H,20,22)

InChI Key

JJHYNNULTYPWQU-UHFFFAOYSA-N

SMILES

COCC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC)C#N

Canonical SMILES

COCC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC)C#N

Origin of Product

United States

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